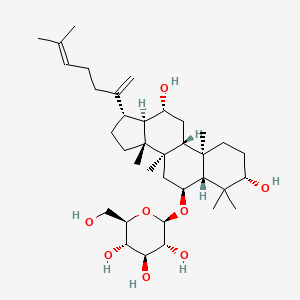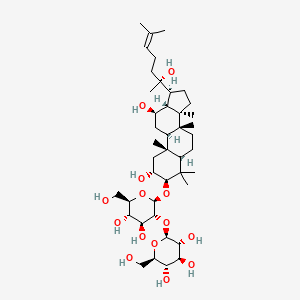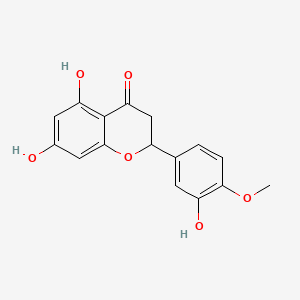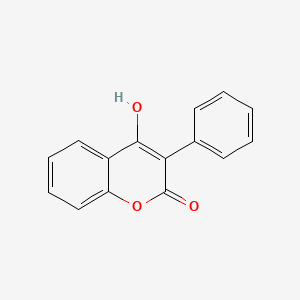
(+)-Clorhidrato de Isocorydina
Descripción general
Descripción
El clorhidrato de isocorydina es un alcaloide aporfínico natural que se encuentra en diversas especies vegetales, particularmente en las familias Papaveraceae, Menispermaceae y Annonaceae . Este compuesto ha captado una atención significativa debido a sus diversas actividades biológicas, incluyendo propiedades antiarrítmicas, antibacterianas, antiulcerosas, antitumorales, antiplasmódicas y antioxidantes .
Aplicaciones Científicas De Investigación
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de isocorydina generalmente implica la extracción de isocorydina de fuentes vegetales, seguida de su conversión a la sal de clorhidrato. El proceso de extracción a menudo incluye extracción con disolventes y técnicas cromatográficas para aislar el compuesto puro .
Métodos de Producción Industrial: La producción industrial del clorhidrato de isocorydina puede involucrar la extracción a gran escala de materiales vegetales, seguida de la purificación y conversión a la forma de clorhidrato. Las condiciones y reactivos específicos utilizados pueden variar dependiendo de la planta fuente y la pureza deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de isocorydina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, el mecanismo de oxidación de la isocorydina implica la pérdida de átomos de hidrógeno, particularmente en la posición C-8, que es altamente reactiva .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones del clorhidrato de isocorydina incluyen agentes oxidantes como los radicales de Fremy. Las condiciones para estas reacciones típicamente implican temperaturas controladas y disolventes específicos para asegurar la transformación deseada .
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diversos derivados oxidados de isocorydina .
Mecanismo De Acción
El mecanismo por el cual el clorhidrato de isocorydina ejerce sus efectos involucra la interrupción del metabolismo energético celular y las estructuras de actina filamentosa. En las células cancerosas, induce la apoptosis al aumentar la producción de especies reactivas de oxígeno, disminuir el potencial de la membrana mitocondrial y reducir el contenido de ATP . Además, se dirige a la población celular resistente a los fármacos en el carcinoma hepatocelular induciendo la apoptosis relacionada con la muerte celular programada 4 (PDCD4) .
Comparación Con Compuestos Similares
El clorhidrato de isocorydina es único entre los alcaloides aporfínicos debido a sus diversas actividades biológicas y posibles aplicaciones terapéuticas. Compuestos similares incluyen:
Glaucina: Otro alcaloide aporfínico con propiedades antitusivas y antiinflamatorias.
Sinoacutina: Conocida por su actividad antiplasmódica.
Scoulerina: Exhibe significativas actividades antioxidantes y antimicrobianas.
En comparación con estos compuestos, el clorhidrato de isocorydina destaca por sus fuertes efectos antitumorales y su capacidad para dirigirse a las células cancerosas resistentes a los fármacos .
Propiedades
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929035 | |
| Record name | (+)-Isocorydine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13552-72-2 | |
| Record name | Isocorydine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Isocorydine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13552-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the mechanism of action of (+)-Isocorydine hydrochloride on cardiac function?
A1: (+)-Isocorydine hydrochloride exhibits anti-arrhythmic effects through multiple mechanisms. Studies show that it can counteract arrhythmias induced by various agents like barium chloride, aconitine, and calcium chloride in rats []. It also effectively abolished chloroform and adrenaline-induced arrhythmias in rabbits []. These effects are likely mediated through a combination of actions, including:
- Prolongation of the myocardial functional refractory period: This effect was observed in both rats and rabbits [], suggesting a delay in the heart's ability to conduct electrical impulses and thus, preventing rapid, irregular heartbeats.
- Reduction in myocardial excitability and automaticity: (+)-Isocorydine hydrochloride was found to decrease the contractility, excitability, and automaticity induced by adrenaline in guinea pig papillary muscle []. This suggests a dampening effect on the heart's response to stimulation, potentially contributing to its anti-arrhythmic properties.
- Calcium channel blocking activity: Although considered weaker compared to its other effects, (+)-Isocorydine hydrochloride showed some calcium antagonistic effects in guinea pig papillary muscle, indicated by prolonged functional refractory periods []. This suggests a potential role in regulating calcium influx into cardiac cells, further contributing to its anti-arrhythmic action.
Q2: How does (+)-Isocorydine hydrochloride interact with the mouse vas deferens?
A2: (+)-Isocorydine hydrochloride exerts a biphasic effect on the mouse vas deferens, with both stimulatory and inhibitory actions depending on the concentration []:
- Enhancement of twitch response: At lower concentrations (53-212 μM), (+)-Isocorydine hydrochloride enhances the twitch response to electrical field stimulation in the mouse vas deferens, suggesting an increase in muscle contractility []. This effect appears to be independent of alpha-2 adrenergic receptor antagonism, as it was not affected by yohimbine [].
- Inhibition of twitch response: At higher concentrations (424 μM), (+)-Isocorydine hydrochloride inhibits the twitch response [], indicating a suppression of muscle contraction at these levels.
- Inhibition of norepinephrine and KCl-induced contractions: (+)-Isocorydine hydrochloride inhibits both phasic and tonic contractions induced by norepinephrine and potassium chloride in the vas deferens [], highlighting a potential role in modulating smooth muscle contraction in response to various stimuli.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,5,6-trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B600434.png)






